molecular formula C9H7ClF2O2 B3028318 6-Chloro-2,4-difluoro-3-methylphenylacetic acid CAS No. 1858250-10-8

6-Chloro-2,4-difluoro-3-methylphenylacetic acid

Cat. No.: B3028318
CAS No.: 1858250-10-8
M. Wt: 220.60
InChI Key: HORMEUGYUQGAOW-UHFFFAOYSA-N
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Description

6-Chloro-2,4-difluoro-3-methylphenylacetic acid is a useful research compound. Its molecular formula is C9H7ClF2O2 and its molecular weight is 220.60. The purity is usually 95%.
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Scientific Research Applications

Application in Synthesis of Anti-Cancer Compounds

A difluoro-derivative of the anti-cancer drug chlorambucil was synthesized from 4-nitrophenylacetic acid, involving a series of reactions including conversion of the 3-oxo-function to CF2 and alkylation to bis(hydroxy-ethyl) amino. The final product, 4-[4′-bis(2″-chloroethyl) aminophenyl]-3,3-difluorobutanoic acid (3,3-difluorochlorambucil), demonstrates the potential of chloro-difluoro-methylphenylacetic acid derivatives in developing anti-cancer drugs (Buss, Coe, & Tatlow, 1986).

Herbicide Analysis and Environmental Impact

Research on herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a similar structure to 6-Chloro-2,4-difluoro-3-methylphenylacetic acid, has revealed insights into the environmental impacts and toxicity of these compounds. A scientometric review on 2,4-D shows a focus on its neurotoxicity, resistance, and impact on non-target species, highlighting the importance of understanding the ecological effects of related chlorophenoxyacetic acids (Zuanazzi, Ghisi, & Oliveira, 2020).

Photocatalytic Degradation Studies

The photocatalytic transformation of 4-chloro-2-methylphenoxyacetic acid (MCPA), a compound structurally similar to this compound, has been studied using various types of TiO2. This research provides insights into the degradation pathways and rates of chlorophenoxyacetic acids, which is crucial for environmental remediation strategies (Zertal et al., 2004).

Analysis in Agricultural Formulations

The study of dioxin impurities in Japanese agrochemical formulations, including chlorophenoxyacetic acids, has shed light on the potential health and environmental risks associated with these compounds. Understanding the impurity profile is crucial for assessing the safety of agrochemicals containing chloro-difluoro-methylphenylacetic acid derivatives (Masunaga, Takasuga, & Nakanishi, 2001).

Development of Screening Libraries

The creation of drug-like screening libraries using natural product scaffolds like 3-chloro-4-hydroxyphenylacetic acid showcases the potential of chloro-difluoro-methylphenylacetic acid derivatives in drug discovery. These libraries aid in the identification of novel compounds with potential therapeutic effects (Kumar et al., 2015).

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-difluoro-3-methylphenylacetic acid is not specified in the available resources. It’s important to note that the mechanism of action for a chemical compound largely depends on its application, which is not specified for this compound .

Safety and Hazards

While specific safety and hazard information for 6-Chloro-2,4-difluoro-3-methylphenylacetic acid was not found, it’s important to handle all chemical compounds with care. Proper safety measures should include avoiding breathing dust, using only in well-ventilated areas, and wearing appropriate protective clothing .

Future Directions

The future directions of 6-Chloro-2,4-difluoro-3-methylphenylacetic acid are not specified in the available resources. The applications and research directions of a chemical compound depend on its properties and the field of study it is used in .

Properties

IUPAC Name

2-(6-chloro-2,4-difluoro-3-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-4-7(11)3-6(10)5(9(4)12)2-8(13)14/h3H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORMEUGYUQGAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Cl)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222011
Record name Benzeneacetic acid, 6-chloro-2,4-difluoro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858250-10-8
Record name Benzeneacetic acid, 6-chloro-2,4-difluoro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 6-chloro-2,4-difluoro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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